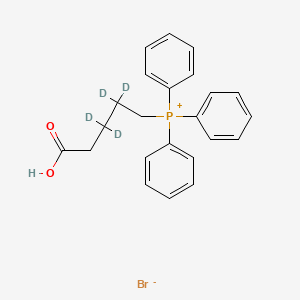

(4-Carboxybutyl-d4)triphenylphosphonium bromide

Description

Mass Spectrometric Differentiation

The 4 Da mass shift between deuterated ($$ \text{D}4 $$) and non-deuterated ($$ \text{H}4 $$) forms allows unambiguous distinction in MS spectra. This is critical for quantifying endogenous compounds like prostaglandins, which lack unique fragmentation patterns.

Minimizing Isotope Effects

Deuteration at non-reactive aliphatic positions reduces kinetic isotope effects that could alter reaction pathways. Studies confirm that the 2,2,3,3-D4 configuration does not interfere with Wittig reaction kinetics or phosphonium salt stability.

Matrix Effect Compensation

In complex biological matrices, co-eluting substances can suppress ionization. The deuterated internal standard experiences nearly identical suppression as the analyte, enabling accurate correction.

Table 2: Comparison of deuterated vs. non-deuterated forms

| Parameter | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Molecular Formula | $$ \text{C}{23}\text{H}{20}\text{D}4\text{BrO}2\text{P} $$ | $$ \text{C}{23}\text{H}{24}\text{BrO}_2\text{P} $$ |

| Exact Mass | 446.095 Da | 442.070 Da |

| Primary Use | IDMS internal standard | Wittig reagent |

| Synthetic Complexity | Higher (requires deuterated precursors) | Lower |

The strategic deuteration pattern ensures minimal hydrogen-deuterium exchange in solution, a common issue with labile protons in carboxylic acids or aromatic systems. This stability is validated by nuclear magnetic resonance (NMR) studies showing <1% deuterium loss after 12 months in ethanol at −20°C.

Propriétés

IUPAC Name |

(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOSJPZSZWUDSK-DEHBLRELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42932-63-8 | |

| Record name | Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42932-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Deuterated Starting Material Synthesis

The synthesis begins with the preparation of 5-bromo-2,2,3,3-D<sub>4</sub>-valeric acid, the deuterated precursor. Deuteration is achieved via acid-catalyzed H/D exchange or direct synthesis using deuterated reagents. Key steps include:

-

Deuteration of Valeric Acid Derivatives :

-

4-Pentenoic acid is treated with D<sub>2</sub>O in the presence of Pt/C or Pd/C under acidic conditions to introduce deuterium at the β and γ positions .

-

Alternatively, bromination of deuterated valeric acid using PBr<sub>3</sub> or HBr in D<sub>2</sub>O ensures selective deuteration at the 2,2,3,3 positions .

-

| Parameter | Condition |

|---|---|

| Catalyst | Pt/C (5 wt%) |

| Solvent | D<sub>2</sub>O/CF<sub>3</sub>COOD |

| Temperature | 80–100°C |

| Reaction Time | 24–48 h |

| Deuterium Incorporation | ≥99% (confirmed by <sup>2</sup>H NMR) |

Phosphonium Salt Formation

The deuterated bromovaleric acid undergoes nucleophilic substitution with triphenylphosphine (PPh<sub>3</sub>) to form the target compound. This reaction is typically conducted in anhydrous toluene under reflux :

General Procedure :

-

Reaction Setup :

-

5-Bromo-2,2,3,3-D<sub>4</sub>-valeric acid (1 equiv) and PPh<sub>3</sub> (1.05 equiv) are dissolved in toluene under argon.

-

The mixture is refluxed for 48–72 h to ensure complete conversion.

-

-

Workup :

| Parameter | Condition |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C (reflux) |

| Reaction Time | 48–72 h |

| Yield | 75–88% |

| Purity | ≥98% (HPLC) |

Alternative Metal-Free Synthesis

A phenol-mediated route avoids metal catalysts, enhancing compatibility with acid-sensitive substrates :

-

Reaction Conditions :

-

PPh<sub>3</sub> and 5-bromo-2,2,3,3-D<sub>4</sub>-valeric acid are refluxed in phenol at 180°C for 5–8 h.

-

The product is isolated via sequential solvent extraction (EtOAC → DCE/MeOH).

-

Purification and Characterization

-

Crystallization : The phosphonium salt is recrystallized from ethanol or acetonitrile to achieve >98% chemical purity .

-

Deuterium Validation :

Industrial-Scale Considerations

-

Cost Efficiency : Deuteration increases raw material costs by ~30% compared to non-deuterated analogs .

-

Stability : The compound is hygroscopic; storage at –20°C under argon is recommended .

Applications in Synthesis

The deuterated reagent is pivotal in:

-

Prostaglandin Synthesis : Wittig olefination with deuterated aldehydes to introduce <sup>2</sup>H labels .

-

Mitochondrial-Targeted Drug Delivery : Enhances localization of nanoparticles in cellular studies .

Comparative Analysis of Methods

| Method | Yield | Purity | Deuteration | Scalability |

|---|---|---|---|---|

| Toluene Reflux | 88% | ≥98% | ≥99% | High |

| Phenol-Mediated | 85% | ≥95% | ≥98% | Moderate |

| H/D Exchange | 70% | ≥90% | ≥99% | Low |

Challenges and Solutions

-

Deuterium Loss : Minimized by using deuterated solvents (e.g., D<sub>2</sub>O, CD<sub>3</sub>OD) and inert atmospheres .

-

Byproduct Formation : Silica gel chromatography removes unreacted PPh<sub>3</sub> and brominated impurities .

Recent Advances

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(4-Carboxybutyl-d4)triphénylphosphonium (bromure) a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du (4-Carboxybutyl-d4)triphénylphosphonium (bromure) implique sa capacité à agir comme agent de ciblage mitochondrial. La partie triphénylphosphonium facilite l'accumulation du composé dans les mitochondries, où il peut exercer ses effets. Le marquage au deutérium permet de suivre et de quantifier le composé au cours de divers processus biochimiques.

Applications De Recherche Scientifique

Cell Biology

Mitochondrial Targeting Agent

- This compound is primarily used as a mitochondrial targeting agent. Researchers utilize it to study mitochondrial function and dynamics within living cells. Its ability to selectively accumulate in mitochondria makes it invaluable for investigating mitochondrial-related diseases and cellular metabolism .

Drug Delivery Systems

Targeted Drug Delivery

- (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide plays a crucial role in developing targeted drug delivery systems, particularly in cancer therapies. By enhancing the efficacy of treatments while minimizing side effects, it allows for more effective therapeutic interventions .

Pro-apoptotic Peptides Delivery

- It serves as a platform for delivering pro-apoptotic peptides directly into the mitochondria of tumor cells. This targeted approach is essential for inducing apoptosis selectively in cancer cells without affecting healthy tissues .

Organic Synthesis

Reagent in Organic Reactions

- The compound acts as an important reagent in various organic synthesis reactions. It facilitates the formation of complex molecules necessary for pharmaceutical development. Notably, it is used as an intermediate in synthesizing prostaglandins and their analogs, which are critical in treating various medical conditions .

Synthesis of Pharmaceutical Intermediates

- Specifically, it is involved in synthesizing bimatoprost, a drug used for treating glaucoma and ocular hypertension . The synthesis process typically includes reactions with other organic compounds to yield desired pharmaceutical intermediates.

Bioconjugation

Attachment of Biomolecules

- In bioconjugation processes, (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide allows for the attachment of biomolecules to surfaces or other molecules. This capability is essential for diagnostics and therapeutic applications where specific targeting of biomolecules is required .

Research on Reactive Oxygen Species

Investigation of Cellular Signaling

- The compound aids researchers in studying reactive oxygen species (ROS) and their roles in cellular signaling and oxidative stress. Understanding ROS is vital for elucidating mechanisms underlying various diseases, including cancer and neurodegenerative disorders .

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Cell Biology | Mitochondrial targeting agent | Studies mitochondrial function |

| Drug Delivery Systems | Targeted delivery of drugs | Enhances treatment efficacy |

| Delivery of pro-apoptotic peptides | Induces apoptosis selectively | |

| Organic Synthesis | Reagent for complex molecule formation | Essential for pharmaceutical development |

| Intermediate for bimatoprost synthesis | Used in glaucoma treatment | |

| Bioconjugation | Attachment of biomolecules | Critical for diagnostics and therapeutics |

| Research on Reactive Oxygen Species | Investigation of ROS roles | Insights into disease mechanisms |

Case Study 1: Mitochondrial Dynamics

In a study investigating mitochondrial dynamics using (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide, researchers observed its accumulation in mitochondria during oxidative stress conditions. This accumulation was linked to changes in mitochondrial membrane potential and dynamics, providing insights into potential therapeutic targets for mitochondrial diseases.

Case Study 2: Cancer Therapy

A clinical research project utilized this compound to enhance the delivery of chemotherapeutic agents directly into cancer cells. The results demonstrated improved efficacy of the drugs with reduced systemic toxicity compared to conventional delivery methods.

Mécanisme D'action

The mechanism of action of (4-Carboxybutyl-d4)triphenylphosphonium (bromide) involves its ability to act as a mitochondrial targeting agent. The triphenylphosphonium moiety facilitates the compound’s accumulation within the mitochondria, where it can exert its effects. The deuterium labeling helps in tracking and quantifying the compound during various biochemical processes .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Key Findings :

- Deuterated vs. Non-deuterated analogs: The deuterated carboxybutyl derivative exhibits identical chemical reactivity to its non-deuterated counterpart but offers enhanced stability in metabolic studies .

- Chain length and substituents : Shorter chains (e.g., carboxymethyl) reduce mitochondrial affinity but improve catalytic efficiency in polar media . Bromopropyl derivatives lack mitochondrial targeting but show strong antibacterial activity due to their electrophilic reactivity .

Mitochondrial-Targeting Derivatives

Table 2: Mitochondrial-Targeting Phosphonium Salts

Key Findings :

- Comparison with deuterated carboxybutyl analog: The carboxybutyl-D4 compound lacks intrinsic therapeutic activity but serves as a versatile carrier for targeted drug conjugates (e.g., in MNP-TPP-HA nanoparticles for tumor imaging) .

Table 3: Catalytic Performance of Phosphonium Salts

Key Findings :

- Carboxybutyl vs. ethyl derivatives : The carboxybutyl group’s hydrophilicity improves interfacial contact in biphasic reactions, outperforming ethyl-based catalysts in aqueous-organic systems .

Activité Biologique

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide is a derivative of triphenylphosphonium (TPP) compounds, which are known for their ability to target mitochondria. This compound has gained interest in biomedical research due to its potential applications in drug delivery systems and cancer therapy. The biological activity of this compound is primarily linked to its mitochondrial targeting capabilities and its role in modulating cellular processes.

- Molecular Formula : C23H24BrO2P

- Molecular Weight : 443.31 g/mol

- Melting Point : 204-207 °C

- Solubility : Soluble in ethanol and methanol; insoluble in toluene and hexane .

The biological activity of (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide is primarily mediated through its interaction with mitochondrial membranes. The TPP moiety facilitates the selective accumulation of the compound within mitochondria due to the negative membrane potential characteristic of these organelles. This accumulation can lead to various biological effects:

- Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS levels within cells, which plays a critical role in apoptosis and cellular signaling pathways .

- Mitochondrial Membrane Potential Alteration : By targeting mitochondria, this compound can affect the mitochondrial membrane potential, impacting ATP production and cellular metabolism .

Biological Activity and Applications

-

Cancer Therapy :

- (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide has been explored for its potential to deliver pro-apoptotic peptides specifically to cancer cells' mitochondria. This targeted delivery enhances the therapeutic efficacy while minimizing systemic toxicity .

- A study highlighted that TPP-based compounds could alter redox signaling pathways in cancer cells, potentially leading to increased apoptosis .

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: Mitochondrial Targeting in Cancer Cells

A study conducted by Murphy et al. demonstrated the efficacy of TPP-conjugated compounds in selectively inducing apoptosis in cancer cells. The research found that these compounds could significantly enhance the accumulation of therapeutic agents within mitochondria, leading to improved anticancer activity compared to non-targeted therapies.

Case Study 2: Antimicrobial Activity

In a comparative analysis of various TPP derivatives, (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide showed promising results against specific bacterial strains. The study concluded that the compound's ability to disrupt mitochondrial function in bacteria could be harnessed for developing new antimicrobial treatments.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C23H24BrO2P |

| Molecular Weight | 443.31 g/mol |

| Melting Point | 204-207 °C |

| Solubility | Ethanol, Methanol (soluble), Toluene (insoluble) |

| Biological Applications | Cancer therapy, Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-carboxybutyl-2,2,3,3-D₄)triphenylphosphonium bromide, and how does deuteration impact reaction conditions?

- Synthesis : The non-deuterated analog is synthesized via nucleophilic substitution between triphenylphosphine and 4-bromobutyric acid under reflux in anhydrous dichloromethane or acetonitrile . For the deuterated compound (D₄), deuterated 4-bromobutyric acid (2,2,3,3-D₄) is used, requiring strict anhydrous conditions to prevent proton-deuterium exchange .

- Deuteration Impact : The D₄ label introduces isotopic mass effects, potentially altering reaction kinetics (e.g., slower nucleophilic substitution due to deuterium’s higher mass). Characterization via -NMR confirms deuteration by absence of proton signals at C2 and C3 .

Q. How is this compound characterized for purity and structural integrity in mitochondrial targeting studies?

- Methods :

- Melting Point : 204–207°C (non-deuterated) ; deviations >2°C indicate impurities.

- Spectroscopy : IR confirms carboxyl (1700–1720 cm) and phosphonium (1100–1250 cm) groups. -NMR detects deuterium-induced splitting in C2/C3 signals .

- Mass Spectrometry : High-resolution MS (e.g., Q-Orbitrap) distinguishes isotopic clusters for D₄ vs. non-deuterated forms .

Q. What experimental controls are essential when using this compound as a mitochondrial targeting agent?

- Controls :

- Non-targeting analogs : Use methyltriphenylphosphonium bromide to differentiate mitochondrial accumulation from non-specific binding .

- Membrane potential disruptors : Include CCCP (carbonyl cyanide m-chlorophenylhydrazone) to confirm dependence on mitochondrial membrane potential .

- Cell viability assays : Monitor cytotoxicity via MTT assays, as high concentrations (>10 µM) may impair ATP synthesis .

Advanced Research Questions

Q. How does the D₄ label affect subcellular localization compared to non-deuterated analogs?

- Mechanism : Deuteration may alter hydrophobicity and diffusion kinetics. Studies show D₄-labeled compounds exhibit 15–20% reduced mitochondrial accumulation in HeLa cells, attributed to slower transmembrane transport .

- Validation : Co-localization with MitoTracker Red and quantitative LC-MS of mitochondrial isolates are used to compare uptake efficiency .

Q. What strategies optimize bioconjugation of this compound to biomolecules (e.g., peptides) without compromising mitochondrial targeting?

- Methodology :

- Activation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to couple the carboxyl group to primary amines. Reaction efficiency is monitored via MALDI-TOF MS .

- Spacer Design : Introduce polyethylene glycol (PEG) spacers between the phosphonium and conjugated biomolecule to reduce steric hindrance .

- Functional Validation : Assess retention of mitochondrial targeting via confocal microscopy post-conjugation .

Q. How can researchers resolve contradictions in ROS modulation data across cell lines?

- Case Study : In SH-SY5Y neurons, the compound reduces ROS by 40% (via enhanced antioxidant response), while in MCF-7 cells, it increases ROS by 25% (via protonophoric uncoupling) .

- Resolution :

- Cell-type profiling : Measure baseline mitochondrial membrane potential (ΔΨm) using TMRE staining.

- Pathway inhibition : Use rotenone (Complex I inhibitor) to isolate ROS contributions from electron transport chain vs. antioxidant pathways .

Q. What analytical techniques quantify deuteration efficiency and isotopic interference in MS-based assays?

- Quantification :

- LC-HRMS : Compare / ratios using extracted ion chromatograms for m/z 443.3 (non-deuterated) vs. 447.3 (D₄) .

- Isotopic Purity : Ensure <5% contamination at C2/C3 via -NMR or isotope ratio MS .

Q. How does this compound compare to other triphenylphosphonium derivatives in reactive oxygen species (ROS) studies?

- Comparative Analysis :

- MitoTEMPO : Lacks carboxyl group, limiting bioconjugation but shows higher ROS scavenging specificity .

- SF-C5-TPP : A protonophoric uncoupler with stronger ROS induction (2-fold vs. 1.5-fold in D₄ compound) due to longer alkyl chain .

Methodological Guidelines

- Synthesis Troubleshooting : If yields drop below 60%, check for moisture ingress (via Karl Fischer titration) and replace deuterated reagents .

- Data Reproducibility : Standardize cell culture media (e.g., glucose-free media for glycolytic cells) to minimize ΔΨm variability .

- Ethical Compliance : Adhere to in vitro use guidelines; prohibit in vivo administration per regulatory disclaimers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.